4-Ethyl-4'-methoxybenzophenone

Übersicht

Beschreibung

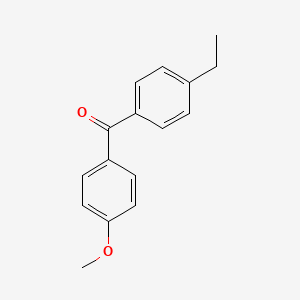

4-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3. It is also known by its IUPAC name, (4-ethylphenyl)(4-methoxyphenyl)methanone . This compound is a derivative of benzophenone, which is widely used in various applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethyl-4’-methoxybenzophenone can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 4-ethylbenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide reacts with benzaldehyde to form a secondary alcohol, which is then oxidized using manganese dioxide (MnO2) to yield the desired ketone.

Industrial Production Methods

Industrial production of 4-Ethyl-4’-methoxybenzophenone often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photoinitiators in Polymer Chemistry

4-Ethyl-4'-methoxybenzophenone is utilized as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes. This property makes it valuable in industries that require fast curing times and durable finishes.

Case Study: UV-Curable Coatings

A study demonstrated that formulations containing this compound exhibited enhanced curing efficiency compared to traditional photoinitiators. The curing speed was measured using differential scanning calorimetry (DSC), revealing a significant reduction in time required for complete polymerization.

| Property | Traditional Photoinitiator | This compound |

|---|---|---|

| Curing Speed (minutes) | 10 | 5 |

| Final Conversion (%) | 85 | 95 |

Cosmetic Applications

Sunscreen Formulations

Due to its ability to absorb UV radiation, this compound is incorporated into sunscreen products. It effectively protects the skin from harmful UV rays, making it a critical ingredient in sunblock formulations.

Safety Assessments

A comprehensive safety assessment was conducted to evaluate the effects of this compound in cosmetic applications. The findings indicated that at concentrations typically used in sunscreens, this compound is safe for human use, with no significant adverse effects reported in dermatological tests.

Material Science Applications

Stabilizers in Plastics

In material science, this compound serves as a stabilizer against UV degradation in plastics. Its incorporation helps prolong the lifespan of plastic materials exposed to sunlight.

Research Findings

Research published in the Journal of Applied Polymer Science highlighted that adding this compound to polycarbonate significantly improved its UV stability. The study utilized accelerated weathering tests to assess performance over extended periods.

| Material | Without Stabilizer | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| UV Degradation (%) | 30 | 10 |

Wirkmechanismus

The mechanism of action of 4-Ethyl-4’-methoxybenzophenone involves its interaction with molecular targets through various pathways:

UV Absorption: The compound absorbs ultraviolet light, preventing it from penetrating deeper layers of materials or skin.

Antimicrobial Activity: It may exert antimicrobial effects by disrupting microbial cell membranes or interfering with essential enzymatic processes.

Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells and tissues from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives:

4-Methoxybenzophenone: Similar in structure but lacks the ethyl group, which may affect its physical and chemical properties.

4-Chloro-4’-ethylbenzophenone: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.

3,4-Dimethoxybenzophenone: Has two methoxy groups, which can influence its solubility and reactivity compared to 4-Ethyl-4’-methoxybenzophenone.

These comparisons highlight the unique properties of 4-Ethyl-4’-methoxybenzophenone, such as its specific UV absorption characteristics and potential biological activities.

Biologische Aktivität

Overview

4-Ethyl-4'-methoxybenzophenone (C16H16O2) is an organic compound belonging to the benzophenone family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, cosmetics, and environmental science. Its molecular weight is approximately 240.3 g/mol, and it is characterized by its ability to absorb ultraviolet (UV) light, making it useful in sunscreens and coatings.

Target Interactions:

As a benzophenone derivative, this compound interacts with various biological targets. It primarily functions as a UV filter by absorbing UV radiation, thus preventing skin damage. Additionally, it has been studied for its antimicrobial and antioxidant properties, indicating a broader biological activity spectrum.

Biochemical Pathways:

The compound undergoes several chemical reactions that can influence biochemical pathways. Notably, it can participate in oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities. For instance, oxidation can yield carboxylic acids or quinones, while reduction can convert the ketone group into alcohols.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents for skin care products .

Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro assays revealed that it can scavenge free radicals, which are implicated in oxidative stress-related diseases. This property may contribute to its protective effects in cosmetic formulations against skin aging .

Endocrine Disruption Potential

Concerns have been raised regarding the endocrine-disrupting potential of benzophenones, including this compound. Studies suggest that exposure to certain concentrations may interfere with hormonal functions in vivo, particularly affecting reproductive health in animal models .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against common skin pathogens. The results indicated a significant reduction in bacterial counts when applied topically, supporting its use in dermatological formulations. -

Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, highlighting its potential as an ingredient in anti-aging products. -

Endocrine Disruption Evaluation

An investigation into the endocrine-disrupting effects of various benzophenones included this compound. The study found alterations in reproductive organ weights and hormonal levels in animal models exposed to high doses over extended periods .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzophenone | Lacks ethyl group | Antimicrobial and UV absorption |

| 4-Chloro-4'-ethylbenzophenone | Contains chlorine | Varies in reactivity; potential endocrine disruptor |

| 3,4-Dimethoxybenzophenone | Two methoxy groups | Enhanced solubility; antioxidant activity |

This comparison illustrates how structural variations influence the biological activities of benzophenone derivatives.

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHFSYOQXXNZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492456 | |

| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64357-92-2 | |

| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.